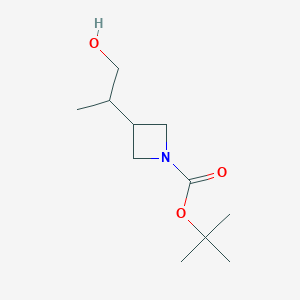

Tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a tert-butyl carbamate protecting group at the 1-position and a secondary alcohol (1-hydroxypropan-2-yl) substituent at the 3-position. The hydroxyl group in this compound enhances hydrophilicity and provides a site for further functionalization (e.g., esterification, glycosylation) .

Properties

IUPAC Name |

tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(7-13)9-5-12(6-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLOORWOHOYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and 1-hydroxypropan-2-ylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of tert-butyl 3-(1-oxopropan-2-yl)azetidine-1-carboxylate.

Reduction: Regeneration of the original hydroxyl compound.

Substitution: Formation of various tert-butyl 3-(substituted-propan-2-yl)azetidine-1-carboxylates.

Scientific Research Applications

Synthesis and Preparation

Tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate can be synthesized through various methods, often involving the reaction of azetidine derivatives with tert-butyl chloroformate and hydroxypropanes under controlled conditions. The synthesis typically requires a base, such as triethylamine, to facilitate the reaction.

Medicinal Chemistry

The compound serves as a building block for the synthesis of biologically active molecules. Its azetidine ring structure is pivotal in drug discovery, particularly for developing enzyme inhibitors that target specific biological pathways.

Research indicates that this compound exhibits antimicrobial properties, which may inhibit the growth of certain bacterial strains. This aspect is crucial for developing new antibiotics or antimicrobial agents.

Organic Synthesis

This compound is utilized in organic synthesis as a precursor for spirocyclic compounds, which are significant in pharmaceutical development.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the compound's role as an enzyme inhibitor. The findings demonstrated that it effectively binds to the active sites of targeted enzymes, thereby blocking substrate access and inhibiting catalytic activity. This property highlights its potential in designing therapeutics for diseases involving enzyme dysregulation.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the azetidine ring can interact with hydrophobic pockets, stabilizing the compound within the target site. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : Bulky substituents (e.g., 4-methoxyphenyl in 1h) reduce yields (42%) compared to smaller groups (e.g., 2-hydroxyethyl) .

- Catalytic Methods : Aryl-substituted analogs (e.g., 5c) require palladium catalysts for Suzuki coupling, achieving higher yields (70–80%) due to efficient cross-coupling .

- Functional Group Compatibility : Bromoethyl derivatives (CAS 1420859-80-8) are reactive toward nucleophilic substitution, whereas hydroxylated analogs (e.g., 1h, CAS 152537-03-6) prioritize hydrogen bonding and solubility .

Physicochemical Properties

Substituents significantly influence logP, solubility, and stability:

Key Observations :

- Hydroxyl Groups : Primary alcohols (CAS 152537-03-6) exhibit higher solubility (TPSA = 50 Ų) than secondary alcohols (target compound, TPSA ≈ 60–70 Ų) due to reduced steric hindrance .

- Aryl Substituents : Compounds like 5c show increased lipophilicity (logP = 3.1), limiting aqueous solubility but enhancing membrane permeability .

Biological Activity

Tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate, with the IUPAC name tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 245.32 g/mol. The compound features a tert-butyl group, an azetidine ring, and a carboxylate moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.32 g/mol |

| Purity | 97% |

| IUPAC Name | tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate |

| CAS Number | 936850-11-2 |

This compound exhibits a range of biological activities primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cell signaling.

Pharmacological Studies

Several pharmacological investigations have been conducted to elucidate the compound's therapeutic potential:

- Anti-inflammatory Activity : In vitro studies indicate that this compound may reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in various assays, indicating its ability to scavenge free radicals and protect cells from oxidative stress.

- Neuroprotective Effects : Research has shown that this compound may provide neuroprotective benefits in models of neurodegenerative diseases by enhancing neuronal survival under stress conditions.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of several azetidine derivatives, including this compound. The results indicated a significant reduction in TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases.

Neuroprotective Study

In a study focused on neurodegenerative diseases, this compound was administered to mice models exhibiting symptoms of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation compared to control groups, suggesting a promising avenue for further research in neuroprotection.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves functionalizing the azetidine ring via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected azetidine derivatives can be synthesized using DMAP and triethylamine in dichloromethane at 0–20°C, as demonstrated in analogous syntheses . Optimization includes controlling temperature to minimize side reactions and using catalysts like LiHMDS in tetrahydrofuran (THF) for enantioselective pathways . Yield improvements are achievable by adjusting stoichiometry and reaction time.

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Methodological Answer: Based on structurally related compounds, hazards include skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) . Key precautions:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid direct contact; wash skin immediately with soap and water if exposed.

- Store in a cool, dry place away from oxidizers. Emergency procedures follow GHS guidelines, with immediate medical consultation for inhalation or ingestion .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups. For example, tert-butyl signals appear as singlets near δ 1.4 ppm, while azetidine protons resonate between δ 3.0–4.0 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated for CHNO: 228.1600) .

- HPLC/Chiral Chromatography : Essential for assessing enantiomeric excess in stereoselective syntheses .

Advanced Research Questions

Q. How can enantioselectivity be controlled during the synthesis of derivatives of this compound?

Methodological Answer: Enantioselectivity is achieved via chiral auxiliaries or catalysts. For example:

- Use N-tert-butanesulfinyl aldimines to induce asymmetry during nucleophilic additions to azetidine rings .

- LiHMDS in THF promotes stereoselective deprotonation, as shown in analogous azetidine syntheses, yielding >90% enantiomeric excess (ee) under optimized conditions . Kinetic resolution or enzymatic methods may further refine selectivity .

Q. How can researchers resolve contradictions in reaction outcomes when varying deprotonation agents?

Methodological Answer: Contradictions (e.g., α- vs. β-deprotonation) arise from reagent steric/electronic effects. For example:

- n-BuLi in toluene selectively deprotonates azetidine at the α-position, forming oxazolidine derivatives exclusively .

- LDA may favor β-deprotonation due to its stronger base strength. Systematic screening of bases (e.g., KHMDS, NaH) and solvents (e.g., THF vs. toluene) is critical. Monitor intermediates via H NMR to track regiochemical outcomes .

Q. What are the potential biomedical applications of this compound, based on structural analogs?

Methodological Answer: Azetidine derivatives are explored as intermediates in drug discovery. For example:

- Gastrointestinal Therapeutics : Analogous 1-substituted azetidines show activity in treating GI disorders by modulating neurotransmitter receptors .

- Kinase Inhibitors : Tert-butyl-protected azetidines serve as scaffolds for kinase-binding motifs, enhancing solubility and bioavailability .

Data Contradiction Analysis

Q. Why do some synthetic routes report lower yields despite identical conditions?

Methodological Answer: Variations may stem from:

- Impurities in Starting Materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for dichloromethane) .

- Oxygen/Moisture Sensitivity : Azetidine intermediates are prone to hydrolysis; employ inert atmospheres (N/Ar) and Schlenk techniques .

- Catalyst Aging : Freshly prepared LiHMDS improves consistency compared to stored batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.